N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Description
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a nitrophenyl group, a thieno[3,4-c]pyrazole ring, and an adamantane carboxamide moiety
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-21(22-8-13-5-14(9-22)7-15(6-13)10-22)23-20-18-11-30-12-19(18)24-25(20)16-1-3-17(4-2-16)26(28)29/h1-4,13-15H,5-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJNFIJYLRRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CSCC5=NN4C6=CC=C(C=C6)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is then introduced via nitration reactions, followed by the attachment of the adamantane carboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, solvents, and temperature control to facilitate the desired transformations. Scale-up processes are designed to ensure reproducibility and cost-effectiveness while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific transformations. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives. Substitution reactions can lead to a variety of functionalized products based on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The unique structure of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide may enhance its binding affinity to these targets, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects : Compounds with thieno[3,4-c]pyrazole moieties have shown promise in reducing inflammation by modulating cytokine production. This suggests potential therapeutic uses in treating inflammatory diseases.
Antimicrobial Properties : The compound's structure may also confer antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies have indicated that similar compounds can disrupt microbial cell walls or inhibit essential enzymes.
Synthesis and Optimization Techniques
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This can be achieved through cyclization reactions involving appropriate precursors such as hydrazones or thiosemicarbazones.
- Functionalization : The introduction of the adamantane moiety can be performed using coupling reactions that ensure high yields and purity.
Optimization techniques such as high-throughput screening and continuous flow chemistry are recommended to enhance the efficiency of synthesis and scalability for industrial applications.
Biological Mechanisms and Targets
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes related to cancer progression or inflammation.
- Receptor Modulation : By interacting with particular receptors in cellular pathways, it could modulate physiological responses beneficially.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the thieno[3,4-c]pyrazole and adamantane moieties.
Thieno[3,4-c]pyrazole derivatives: Similar core structure but different substituents.
Adamantane carboxamides: Contain the adamantane carboxamide moiety but differ in other functional groups.
Uniqueness
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole class and exhibits a unique thieno[3,4-c]pyrazole core structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.46 g/mol. The structure includes:
- A thieno[3,4-c]pyrazole core
- An adamantane moiety
- A nitrophenyl group
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Thieno[3,4-c]pyrazole Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of Functional Groups : The nitrophenyl and adamantane groups are introduced through substitution reactions.
- Final Coupling Reaction : The carboxamide group is attached to yield the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
Enzyme Inhibition
Several studies have reported that derivatives of pyrazole compounds possess inhibitory effects on various enzymes:
- BRAF(V600E) : Inhibitory activity against this mutant kinase has been noted in related pyrazole derivatives .
- Xanthine Oxidase : Some derivatives exhibit moderate inhibition with IC50 values ranging from 72 to 75 µM .
Antitumor Activity
The compound has shown promise as an antitumor agent by targeting specific pathways involved in cancer progression:
- Mechanism : It may inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .
Anti-inflammatory Properties
This compound has also demonstrated anti-inflammatory effects:
- Nitric Oxide Production : It inhibits LPS-induced production of nitric oxide (NO) and TNF-α in cell models .
Antimicrobial Activity
The compound's derivatives have been evaluated for antimicrobial properties against various pathogens:
- In Vitro Studies : Some pyrazole derivatives showed effective inhibition against bacterial strains such as MRSA .
Case Studies
A series of case studies have highlighted the efficacy of this compound in various biological assays:
- Antitumor Efficacy : In a study involving cell lines treated with this compound, significant reductions in cell viability were observed at concentrations above 10 µM.
- Inflammation Models : In animal models subjected to inflammatory stimuli, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide, and how are regioisomers resolved?
- Methodology : The synthesis involves cyclocondensation reactions of thieno-pyrazole precursors with adamantane-1-carboxylic acid derivatives. For example, regioisomer separation (common in pyrazole derivatives) is achieved via silica gel flash chromatography using gradients of dichloromethane/methanol/ammonia (99:1:0.05). This resolves isomers based on polarity differences, as demonstrated in analogous pyrazole-acetamide syntheses .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- X-ray crystallography confirms the 3D arrangement of the thieno-pyrazole core and adamantane substituents. For related nitrophenyl-thieno compounds, C–H···O and π-π stacking interactions stabilize the lattice .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the deshielded pyrazole C3-H (δ ~8–9 ppm) and adamantane methylenes (δ ~1.5–2.5 ppm).
- Mass spectrometry (HRMS) validates molecular weight with <5 ppm error.
Advanced Research Questions
Q. How does the adamantane moiety influence the compound’s solubility and receptor-binding kinetics in neurological assays?
- Methodology :
- Lipophilicity assessment : LogP values are calculated via HPLC retention times or shake-flask methods. Adamantane’s hydrophobic nature reduces aqueous solubility but enhances blood-brain barrier permeability.
- Receptor-binding assays : Use CHO-K1 cells expressing neurotensin receptors (NTS1/NTS2) to measure calcium mobilization (Fluo-4 AM dye) or competitive binding with ¹²⁵I-labeled ligands. Ki values are derived from IC50 curves .
Q. How can synthetic yields be optimized when introducing the 4-nitrophenyl group to the thieno-pyrazole scaffold?
- Methodology :
- Catalytic optimization : Test Pd/Cu-mediated cross-coupling conditions (e.g., Suzuki-Miyaura) for nitrophenyl introduction. Monitor yield improvements via HPLC.
- Acid/Base conditions : Nitration of pre-formed phenyl-thieno intermediates (e.g., HNO3/H2SO4) may compete with side reactions; quenching with ice-water minimizes decomposition .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
- Methodology :
- Dose-response normalization : Compare EC50/IC50 values across ≥3 independent experiments to account for cell-line variability (e.g., HEK293 vs. CHO-K1).
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets. Adjust substituents (e.g., nitro → amino) to improve selectivity .
Q. How do steric effects from the adamantane group impact molecular docking with target proteins?
- Methodology :
- Computational modeling : Perform rigid/flexible docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous receptors. Adamantane’s bulk may restrict binding pocket access, requiring torsional adjustments in the thieno-pyrazole linker .
- MD simulations : Analyze RMSD/RMSF values over 100 ns to assess conformational stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
